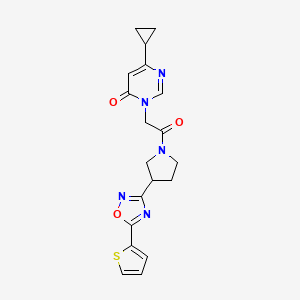
6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-cyclopropyl-3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one represents a complex molecular structure with potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanism of action, and structure–activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Cyclopropyl group | A three-membered carbon ring that may influence the compound's biological activity. |
| Pyrimidinone core | A six-membered aromatic ring containing nitrogen that is commonly found in many bioactive compounds. |
| Thiophene moiety | A five-membered ring containing sulfur, contributing to the compound's electronic properties. |
| Oxadiazole derivative | A heterocyclic compound that has shown significant biological activity in various studies. |
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the nanomolar range against human leukemia and breast cancer cell lines, indicating potent anticancer activity .
Case Study:
A study published in MDPI highlighted that oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia) . The mechanism involved apoptosis induction through caspase activation and cell cycle arrest.
The proposed mechanism of action for compounds similar to 6-cyclopropyl-3-(2-oxo...) includes:
- Induction of Apoptosis: Flow cytometry assays indicated that these compounds can trigger apoptosis in a dose-dependent manner.
- Cell Cycle Arrest: Compounds were observed to halt cell proliferation at the G1 phase.
- Protein Interaction: Molecular docking studies suggest strong interactions with proteins involved in cancer progression, such as p53 and caspases .
Structure–Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of oxadiazole derivatives. For example:
- Electron-Withdrawing Groups (EWGs): The introduction of EWGs at specific positions on the aromatic rings enhances biological potency.
- Substituent Variations: Modifications in the thiophene and pyrimidine rings have been shown to alter the overall activity and selectivity towards certain cancer types .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis induction |
| Compound B | U-937 | 0.78 | Cell cycle arrest |
| Compound C | HCT-116 | 1.54 | Caspase activation |
| Target Compound | MDA-MB-231 | TBD | TBD |
特性
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-16-8-14(12-3-4-12)20-11-24(16)10-17(26)23-6-5-13(9-23)18-21-19(27-22-18)15-2-1-7-28-15/h1-2,7-8,11-13H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQABPWPCABXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













